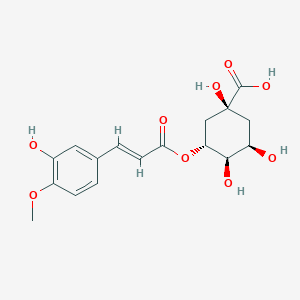
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl acrylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclohexane ring.
Esterification: Formation of the ester linkage with the methoxyphenyl acrylate moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and purity.
Quality Control: Implementing rigorous quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the aromatic ring, especially involving the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used for hydrogenation reactions.
Major Products
Oxidation Products: Formation of quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmacological Properties: Investigated for its anti-inflammatory and antioxidant properties.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the methoxy group.
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the hydroxyl group on the aromatic ring.
Uniqueness
Structural Complexity: The presence of both hydroxyl and methoxy groups on the aromatic ring, along with multiple hydroxyl groups on the cyclohexane ring, makes it unique.
Properties
Molecular Formula |
C17H20O9 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H20O9/c1-25-12-4-2-9(6-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 |
InChI Key |
ZHBZPCLRULAFBL-KJJWLSQTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















